molecular formula C13H10F2N2O B4856114 3,4-difluoro-N-(4-pyridinylmethyl)benzamide

3,4-difluoro-N-(4-pyridinylmethyl)benzamide

Cat. No. B4856114
M. Wt: 248.23 g/mol
InChI Key: GWOGZXDUOHSPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(4-pyridinylmethyl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with specific receptors in the body, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-pyridinylmethyl)benzamide involves its interaction with specific receptors in the body. This compound has been shown to act as an agonist at the serotonin 5-HT2B receptor and as an antagonist at the dopamine D3 receptor. By interacting with these receptors, 3,4-difluoro-N-(4-pyridinylmethyl)benzamide can modulate the activity of neurotransmitters in the brain, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-difluoro-N-(4-pyridinylmethyl)benzamide are complex and not fully understood. However, studies have shown that this compound can modulate the activity of neurotransmitters in the brain, leading to changes in behavior and mood. Additionally, 3,4-difluoro-N-(4-pyridinylmethyl)benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-difluoro-N-(4-pyridinylmethyl)benzamide is its ability to interact with specific receptors in the body, making it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3,4-difluoro-N-(4-pyridinylmethyl)benzamide is its potential toxicity, which can make it challenging to use in lab experiments.

Future Directions

There are several future directions for the study of 3,4-difluoro-N-(4-pyridinylmethyl)benzamide. One potential direction is the development of new drugs based on this compound. By modifying the structure of 3,4-difluoro-N-(4-pyridinylmethyl)benzamide, researchers may be able to create drugs that are more effective and have fewer side effects than existing treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new insights into the treatment of various conditions. Finally, more studies are needed to investigate the potential toxicity of 3,4-difluoro-N-(4-pyridinylmethyl)benzamide and to develop strategies for minimizing its side effects.

Scientific Research Applications

3,4-difluoro-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to interact with specific receptors in the body, including the serotonin 5-HT2B receptor and the dopamine D3 receptor. Due to its ability to interact with these receptors, 3,4-difluoro-N-(4-pyridinylmethyl)benzamide has been investigated for its potential use in the treatment of various conditions, including Parkinson's disease, schizophrenia, and depression.

properties

IUPAC Name

3,4-difluoro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-11-2-1-10(7-12(11)15)13(18)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOGZXDUOHSPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC2=CC=NC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(pyridin-4-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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